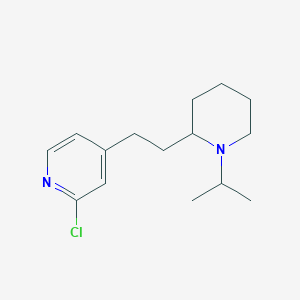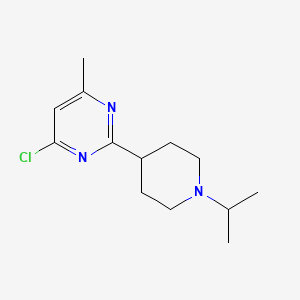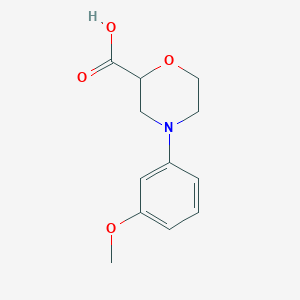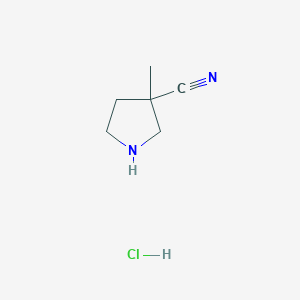
3-Cyano-3-methylpyrrolidine hydrochloride
Descripción general
Descripción
3-Cyano-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1205750-61-3 . It has a molecular weight of 146.62 and its IUPAC name is 3-methyl-3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with 1.0 M HCl in methanol . Another method involves the reaction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate with HCl (4M in dioxane) .Molecular Structure Analysis
The molecular formula of this compound is C6H11ClN2 . The InChI code is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of Amino Methylpyrrolidines
A novel protocol for preparing 3-amino-2-methylpyrrolidines involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines towards 2-(2-hydroxyethyl)-3-methylaziridines. This process leads to ring expansion, forming 3-bromopyrrolidines, 3-azidopyrrolidines, and ultimately 3-amino-2-methylpyrrolidines. This method represents a new formal synthesis approach for the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Asymmetric Synthesis for HCV Polymerase Inhibition
An asymmetric synthesis of a highly substituted N-acylpyrrolidine, effective for multi-kilogram scale production, involves a [3+2] cycloaddition of methyl acrylate and an imino ester derived from l-leucine t-butyl ester hydrochloride and 2-thiazolecarboxaldehyde. This process is key for constructing the three stereocenters essential for the target compound, which is significant for inhibiting HCV polymerase (Armel et al., 2008).
Synthesis of 3-Hydroxypyrrolidine Hydrochloride
(S)-3-Hydroxypyrrolidine hydrochloride synthesis from (S)-4-amino-2-hydroxybutyric acid involves silanization and cyclization, followed by reduction and formation of hydrochloride salt. The process focuses on optimizing various factors like the reducing agent, molar ratio, solvent, and reaction time to enhance the overall yield, emphasizing cost-efficiency and simplicity (Li Zi-cheng, 2009).
Electrolytic Partial Fluorination of Organic Compounds
Anodic fluorination of 2-cyano-1-methylpyrrole provides compounds that underwent successful hydrolysis to form isolable products. This methodology represents the first report of successful anodic fluorination of a pyrrole derivative, highlighting its potential for creating specific fluorinated organic compounds (Tajima, Ishii, & Fuchigami, 2001).
Safety and Hazards
The safety information for 3-Cyano-3-methylpyrrolidine hydrochloride indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Análisis Bioquímico
Biochemical Properties
3-Cyano-3-methylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which influence the compound’s biochemical properties and its role in metabolic pathways.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity . This binding may involve specific amino acid residues in the enzyme’s active site, leading to changes in the enzyme’s conformation and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from its short-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and even organ toxicity. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The compound’s distribution can also affect its accumulation in tissues, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can affect gene expression and other nuclear processes.
Propiedades
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVYVXESIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205750-61-3 | |
| Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

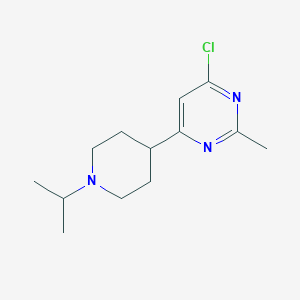
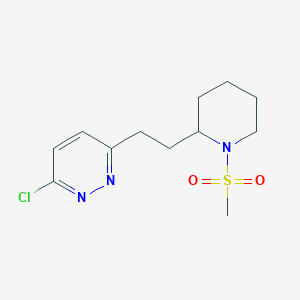



![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)


![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)
![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)
